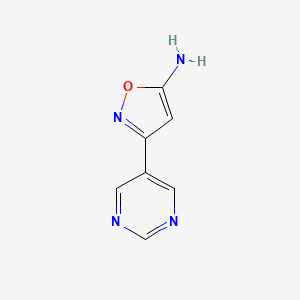

5-Amino-3-(5-pyrimidinyl)isoxazole

CAS No.:

Cat. No.: VC18192022

Molecular Formula: C7H6N4O

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N4O |

|---|---|

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | 3-pyrimidin-5-yl-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C7H6N4O/c8-7-1-6(11-12-7)5-2-9-4-10-3-5/h1-4H,8H2 |

| Standard InChI Key | SUBNRFUFDGILPX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(ON=C1C2=CN=CN=C2)N |

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-amino-3-(5-pyrimidinyl)isoxazole is C₇H₆N₄O, with a molecular weight of 162.15 g/mol. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen at positions 1 and 2) forms the central scaffold, while the pyrimidine substituent (a six-membered ring with two nitrogen atoms at positions 1 and 3) introduces additional hydrogen-bonding capabilities. Quantum mechanical calculations predict a planar geometry due to conjugation between the isoxazole and pyrimidine rings, which enhances stability and influences binding interactions with biological targets .

Key structural attributes include:

-

Amino group (-NH₂): Enhances solubility in polar solvents and participates in hydrogen bonding.

-

Pyrimidine ring: Contributes to π-π stacking interactions with aromatic residues in enzyme active sites.

-

Isoxazole core: Provides metabolic stability compared to furan or pyrrole analogs .

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₆N₄O |

| Molecular Weight | 162.15 g/mol |

| LogP (Predicted) | 1.2 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Methodologies

The synthesis of 5-amino-3-(5-pyrimidinyl)isoxazole can be approached via cycloaddition or condensation reactions, drawing from strategies used for analogous isoxazole derivatives.

Cycloaddition-Based Routes

A regioselective [3+2] cycloaddition between nitrile oxides and alkynes is a common method for isoxazole synthesis. For example, Huang et al. demonstrated that ultrasound-assisted reactions of terminal alkynes with aldehydes and hydroxylamine yield 3,5-disubstituted isoxazoles in high yields (75–92%) under catalyst-free conditions . Adapting this method, the pyrimidinyl group could be introduced via a pre-functionalized alkyne precursor.

Condensation Reactions

Valizadeh et al. reported the use of ionic liquids (e.g., [BMIM]X) to facilitate the condensation of β-diketones with hydroxylamine, producing isoxazoles with yields exceeding 85% . Applying this protocol, a β-diketone bearing a pyrimidine moiety could be condensed to form the target compound.

Example Synthesis Pathway:

-

Precursor Preparation: Synthesize 5-pyrimidinyl acetylene via Sonogashira coupling.

-

Nitrile Oxide Formation: Treat hydroxylamine hydrochloride with chloropyrimidine under basic conditions.

-

Cycloaddition: React the nitrile oxide with the acetylene derivative in aqueous medium at 60°C for 6 hours.

-

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) .

Biological Activities and Pharmacological Applications

While direct evidence for 5-amino-3-(5-pyrimidinyl)isoxazole’s bioactivity is scarce, its structural analogs exhibit broad therapeutic potential.

Anticancer Activity

Isoxazole derivatives with aryl substituents show cytotoxicity against cancer cell lines by inhibiting tubulin polymerization or kinase activity. For instance, Liu et al. reported that 3,4-diaryl-5-aminoisoxazoles inhibit tubulin assembly with IC₅₀ values of 0.04–12.00 µM, comparable to combretastatin A-4 . The pyrimidine moiety in 5-amino-3-(5-pyrimidinyl)isoxazole may enhance binding to ATP pockets in kinases like CDK1 or EGFR, suggesting potential as a kinase inhibitor .

Anti-Inflammatory Effects

Dual inhibitors of p38α MAP kinase and CK1δ, such as 3,4-diaryl isoxazoles, suppress cytokine release (IC₅₀ < 50 nM) . The pyrimidine ring’s nitrogen atoms could facilitate hydrogen bonding with catalytic lysine residues in these enzymes, potentiating anti-inflammatory effects.

Antimicrobial Properties

Thiazolyl isoxazoles with electron-withdrawing groups (e.g., -Cl, -NO₂) exhibit potent activity against Staphylococcus aureus and Aspergillus niger . The amino and pyrimidinyl groups in 5-amino-3-(5-pyrimidinyl)isoxazole may disrupt microbial cell wall synthesis via interactions with penicillin-binding proteins.

Mechanism of Action

Computational docking studies of analogous compounds suggest two primary mechanisms:

-

Enzyme Inhibition: The pyrimidine ring occupies hydrophobic pockets in kinase active sites, while the isoxazole oxygen forms hydrogen bonds with backbone amides. For example, in silico models predict a binding affinity of −8.2 kcal/mol for EGFR kinase .

-

DNA Intercalation: Planar heterocycles intercalate between DNA base pairs, inducing structural distortion. Molecular dynamics simulations indicate a binding free energy of −6.9 kcal/mol with B-DNA.

Comparative Analysis with Structural Analogs

The substitution pattern critically influences bioactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume